N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide
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Overview
Description
N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE is a complex organic compound characterized by the presence of multiple functional groups, including acetyl, trifluoromethyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzoic acid with trifluoromethyl ketone under acidic conditions to form the intermediate product. This intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzamide group, where nucleophiles such as amines or thiols replace the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzamides.
Scientific Research Applications
N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE: shares similarities with other trifluoromethyl ketones and benzamides, such as:
Uniqueness
The uniqueness of N-[3-ACETYL-111-TRIFLUORO-4-OXO-2-(TRIFLUOROMETHYL)PENTAN-2-YL]-4-METHYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both trifluoromethyl and benzamide groups enhances its stability and potential for diverse applications.
Properties
Molecular Formula |
C16H15F6NO3 |
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Molecular Weight |
383.28 g/mol |
IUPAC Name |
N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H15F6NO3/c1-8-4-6-11(7-5-8)13(26)23-14(15(17,18)19,16(20,21)22)12(9(2)24)10(3)25/h4-7,12H,1-3H3,(H,23,26) |
InChI Key |
KCZNUJOEBTZMSC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(C(=O)C)C(=O)C)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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